2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one
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Overview
Description
2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one is an organic compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with formaldehyde and ammonia under acidic conditions to form the aminomethyl group. Another method includes the use of reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors is also common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ketone group can participate in various chemical reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)oxazoline
Uniqueness
2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one is unique due to its combination of a cyclopropyl ring, aminomethyl group, and ketone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(aminomethyl)-1-cyclopropyl-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)8(5-10)9(11)7-3-4-7/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
SOWJEVVQYZNNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C(=O)C1CC1 |
Origin of Product |
United States |
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